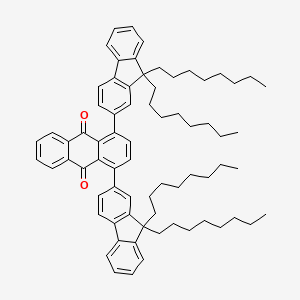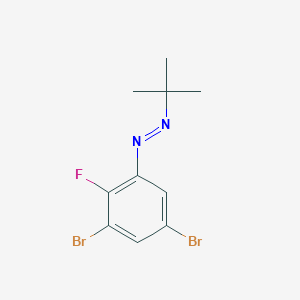
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H11Br2FN2 It is characterized by the presence of diazene (N=N) functional group, along with bromine, fluorine, and tert-butyl substituents on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Diazotization: The brominated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with tert-butylamine to form the final product, Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents.
Oxidation and Reduction: Use of reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
科学研究应用
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards its targets.
相似化合物的比较
Similar Compounds
- Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dibromo-2-methylphenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dibromo-2-iodophenyl)(1,1-dimethylethyl)
Uniqueness
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
属性
CAS 编号 |
832077-10-8 |
|---|---|
分子式 |
C10H11Br2FN2 |
分子量 |
338.01 g/mol |
IUPAC 名称 |
tert-butyl-(3,5-dibromo-2-fluorophenyl)diazene |
InChI |
InChI=1S/C10H11Br2FN2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3 |
InChI 键 |
HLUQHSNYHJILNR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



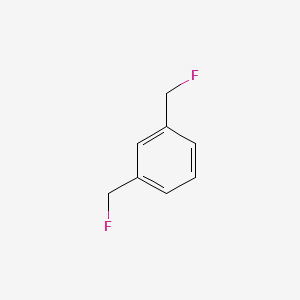
![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)
![Acetic acid, [[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]thio]-, ethyl ester](/img/structure/B14193646.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)

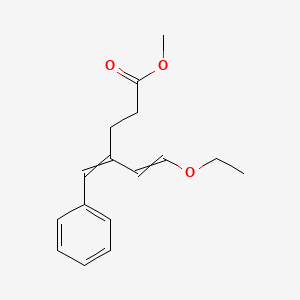
![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![2-(4-Oxo-4H-1,3-benzothiazin-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B14193683.png)
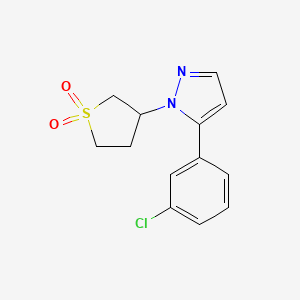
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)
